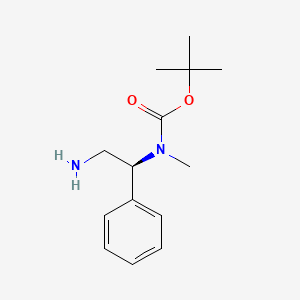

tert-Butyl (S)-(2-amino-1-phenylethyl)(methyl)carbamate

Description

tert-Butyl (S)-(2-amino-1-phenylethyl)(methyl)carbamate is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a methyl substituent, and a stereogenic center at the 2-amino-1-phenylethyl moiety. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for enantioselective processes requiring stereochemical control. Its Boc group enhances stability during synthetic steps, while the phenyl and methyl groups influence steric and electronic properties critical for target interactions .

Properties

Molecular Formula |

C14H22N2O2 |

|---|---|

Molecular Weight |

250.34 g/mol |

IUPAC Name |

tert-butyl N-[(1S)-2-amino-1-phenylethyl]-N-methylcarbamate |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(4)12(10-15)11-8-6-5-7-9-11/h5-9,12H,10,15H2,1-4H3/t12-/m1/s1 |

InChI Key |

JSXCPTWNVQDNND-GFCCVEGCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CN)C1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CN)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-(2-amino-1-phenylethyl)(methyl)carbamate typically involves the reaction of (S)-2-amino-1-phenylethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. The reaction is typically catalyzed by bases such as sodium hydroxide or potassium carbonate. The process is scalable and can be carried out in large reactors under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Deprotection Reactions

The Boc group is cleaved under acidic conditions to regenerate the free amine:

a. Acidic Cleavage

b. Mechanism :

Protonation of the carbamate oxygen followed by elimination of tert-butylene gas and CO₂:

Functional Group Transformations

The secondary amine and carbamate groups participate in diverse reactions:

a. Alkylation/Acylation

-

Methylation : Reaction with methyl iodide in the presence of NaHCO₃ yields tertiary amines (e.g., for drug intermediates) .

-

Acylation : Coupling with carboxylic acids (HATU/DIPEA) forms amides, critical in peptidomimetic synthesis .

b. Cyclization Reactions

-

Intramolecular cyclization under basic conditions produces benzothiazepinone derivatives, validated by X-ray crystallography .

Stability and Compatibility

-

Thermal Stability : Decomposes above 150°C via retro-ene reaction .

-

Chemical Compatibility : Resists nucleophiles (e.g., Grignard reagents) but sensitive to strong acids/bases .

Key Data Table: Comparative Deprotection Efficiency

| Method | Conditions | Yield (%) | Side Products |

|---|---|---|---|

| TFA/DCM | 0°C, 1 h | 95 | None |

| HCl/dioxane | RT, 3 h | 90 | Minimal alkylation |

| H₃PO₄/H₂O | 60°C, 4 h | 88 | Ester hydrolysis |

Scientific Research Applications

The compound exhibits notable biological activities, particularly in the following areas:

Neuroprotection

Research has shown that tert-Butyl (S)-(2-amino-1-phenylethyl)(methyl)carbamate may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. It has been observed to inhibit key enzymes involved in Alzheimer's disease, such as β-secretase and acetylcholinesterase, which are critical in amyloid beta peptide aggregation and cholinergic signaling.

Antioxidant Properties

The compound demonstrates the ability to reduce oxidative stress markers, such as malondialdehyde levels in brain tissues exposed to neurotoxic agents. This suggests its potential role as an antioxidant, which is crucial in mitigating cellular damage in neurodegenerative conditions.

Applications in Research

The diverse applications of tert-Butyl (S)-(2-amino-1-phenylethyl)(methyl)carbamate are highlighted below:

Chiral Catalysis

The compound has been utilized as a chiral catalyst in asymmetric synthesis. Its ability to facilitate reactions with high selectivity makes it valuable for producing enantiomerically pure compounds.

Drug Development

Due to its biological activities, this compound is being investigated as a lead compound for developing new therapeutic agents targeting neurological disorders. Its structure allows for modifications that could enhance efficacy and reduce side effects.

Chemical Biology

In chemical biology studies, tert-Butyl (S)-(2-amino-1-phenylethyl)(methyl)carbamate serves as a tool for probing biological pathways and understanding the mechanisms of action of various biochemical processes.

Data Tables

The following tables summarize key findings related to the compound's biological activity and applications:

| Biological Activity | Measurement Method | Result |

|---|---|---|

| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |

| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |

| Aβ Aggregation Inhibition | In vitro assay | 85% inhibition at 100 μM |

| Cell Viability | MTT Assay | 62.98% viability at 100 μM |

| MDA Levels Reduction | TBARS Assay | Significant decrease observed |

Case Studies

Several case studies highlight the effectiveness of tert-Butyl (S)-(2-amino-1-phenylethyl)(methyl)carbamate:

Case Study 1: Neuroprotection in Animal Models

In a scopolamine-induced model of Alzheimer's disease in rats, the compound was evaluated for its effects on cognitive decline and oxidative stress markers. Results indicated a reduction in oxidative stress markers but did not show statistically significant cognitive improvement compared to established treatments like galantamine.

Case Study 2: Chiral Catalysis

A study demonstrated the use of tert-Butyl (S)-(2-amino-1-phenylethyl)(methyl)carbamate as a chiral catalyst in the synthesis of regioisomeric monoterpene-based aminodiols, achieving high yields and selectivity.

Mechanism of Action

The mechanism of action of tert-butyl (S)-(2-amino-1-phenylethyl)(methyl)carbamate involves the formation of a stable carbamate linkage that protects the amino group from unwanted reactions. The Boc group can be removed under acidic conditions, leading to the formation of the free amine. This process is facilitated by the formation of a tert-butyl cation, which is stabilized by the surrounding solvent molecules .

Comparison with Similar Compounds

Substituent Variations in the Amino-Alkyl Chain

- tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (): This analog replaces the phenylethyl group with a 4-methoxycyclohexylmethyl chain. However, the absence of aromaticity reduces π-π stacking interactions, which may limit binding efficacy in certain biological targets .

(S)-tert-Butyl (1-(2-methoxy-phenyl)ethyl)-carbamate () :

The substitution of the phenyl group with a 2-methoxyphenyl moiety adds an electron-donating methoxy group, altering electronic density and hydrogen-bonding capacity. This modification could enhance interactions with polar residues in enzyme active sites but may reduce lipophilicity .- This dual functionality contrasts with the parent compound’s methyl group, which primarily contributes to steric shielding .

Carbamate Group Modifications

- tert-Butyl ((R)-4-methyl-1-oxo-1-(((S)-1-phenylethyl)amino)pentan-2-yl)carbamate (): This compound incorporates a ketone and a branched alkyl chain, increasing electrophilicity at the carbonyl group. The additional phenylethylamine moiety introduces a second stereocenter, complicating synthesis but enabling diastereoselective applications .

- However, this may also reduce solubility in polar solvents .

Heterocyclic and Macrocyclic Derivatives

- tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate () : The benzoazepin ring introduces a fused bicyclic system, expanding the molecule’s planar surface area. This structural feature is advantageous for targeting proteases or GPCRs but increases molecular weight (302.37 g/mol vs. ~264 g/mol for the parent compound), which may affect bioavailability .

Biological Activity

tert-Butyl (S)-(2-amino-1-phenylethyl)(methyl)carbamate, also known as (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and relevant research findings.

The compound has the following chemical properties:

- Molecular Formula : C13H20N2O2

- CAS Number : 137102-30-8

- Molecular Weight : 236.31 g/mol

Synthesis

The synthesis of tert-butyl (S)-(2-amino-1-phenylethyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-1-phenylethylamine. Various methods have been documented, including the Mitsunobu reaction and other coupling strategies that yield the desired compound with high stereoselectivity and purity .

Pharmacological Effects

-

Neuroprotective Properties :

- Research indicates that (S)-tert-butyl (2-amino-1-phenylethyl)carbamate may exhibit neuroprotective effects. In vitro studies demonstrated its ability to modulate excitatory amino acid transporters (EAATs), which are crucial for maintaining glutamate homeostasis in the brain. This modulation could potentially lead to therapeutic effects in conditions like epilepsy and neurodegenerative diseases .

- Antiseizure Activity :

- Stability in Biological Media :

Case Studies

Several studies have investigated the biological activity of (S)-tert-butyl (2-amino-1-phenylethyl)carbamate:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (S)-(2-amino-1-phenylethyl)(methyl)carbamate in academic research?

- Methodology : The compound is typically synthesized via carbamate protection of a chiral amine intermediate. Key steps include:

Amine Protection : React (S)-2-amino-1-phenylethanol with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to install the Boc group .

Methylation : Introduce the methyl group using methyl iodide (MeI) in the presence of a non-nucleophilic base (e.g., DBU) to avoid racemization .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for high enantiomeric purity (>98% ee) .

- Critical Parameters : Maintain anhydrous conditions during methylation to prevent hydrolysis. Monitor reaction progress via TLC (Rf ~0.4 in 3:7 EtOAc/hexane).

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; wash skin immediately with soap/water if exposed .

- Storage :

| Condition | Recommendation | Reference |

|---|---|---|

| Temperature | 2–8°C (sealed container) | |

| Light Sensitivity | Protect from light | |

| Moisture Sensitivity | Store with desiccant |

- Stability : Degrades under strong acids/bases (e.g., TFA removes Boc group). Avoid prolonged exposure to oxygen .

Q. What spectroscopic methods are effective for characterizing the compound’s purity and structure?

- Key Techniques :

- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., δ 1.4 ppm for Boc tert-butyl protons, δ 4.2 ppm for chiral center protons) .

- HPLC : Chiral column (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to verify enantiomeric excess .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., hydrogen-bonding patterns in crystal lattice) .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in the synthesis of carbamate derivatives with similar chiral centers?

- Strategies :

Chiral Catalysts : Use (-)-Sparteine or Cinchona alkaloids to enhance stereochemical control during nucleophilic substitutions .

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve transition-state organization for higher diastereomeric ratios (dr > 20:1) .

Temperature Control : Lower temperatures (-20°C) reduce kinetic competition between pathways .

- Case Study : A 2016 study achieved 95% de in tert-butyl carbamate derivatives by modulating solvent polarity and catalyst loading .

Q. What strategies mitigate racemization during Boc deprotection of tertiary amine carbamates?

- Deprotection Conditions :

| Reagent | Risk of Racemization | Mitigation Approach | Reference |

|---|---|---|---|

| HCl (gas, dioxane) | Moderate | Use cold (0°C), short exposure (<2 hr) | |

| TFA | High | Add scavengers (e.g., anisole) to trap carbocations |

- Monitoring : Track optical rotation changes post-deprotection. Racemization >5% warrants process reoptimization .

Q. How do steric and electronic factors influence the compound’s reactivity in nucleophilic substitutions?

- Steric Effects : The tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, requiring strong nucleophiles (e.g., Grignard reagents) .

- Electronic Effects : Electron-withdrawing substituents on the phenyl ring (e.g., -NO₂) increase electrophilicity of the adjacent amine, accelerating alkylation .

- Case Study : Substituting phenyl with p-methoxyphenyl reduced reaction rate by 40% due to electron-donating effects .

Data Contradictions and Recommendations

- Storage Temperature : While most SDS recommend 2–8°C , some suggest room temperature . Verify stability via accelerated aging studies (40°C/75% RH for 14 days).

- Hazard Classification : Contradictory GHS labeling (e.g., "No known hazard" in vs. irritant/corrosive warnings in ). Conduct in-house toxicity screening for clarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.